molecular formula C9H8ClFO B151526 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone CAS No. 177211-26-6

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Cat. No.: B151526
CAS No.: 177211-26-6
M. Wt: 186.61 g/mol
InChI Key: NOYPJFRXHUSDQL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO. It is a low-melting solid or semi-solid that is used in various chemical applications. The compound is known for its unique structure, which includes a chloro, fluoro, and methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluoro-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The chloro and fluoro groups enhance its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is unique due to its specific combination of chloro, fluoro, and methyl groups attached to the phenyl ring. This unique structure imparts distinct chemical properties, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPJFRXHUSDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371445
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177211-26-6
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177211-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60371445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177211-26-6
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Synthesis routes and methods

Procedure details

At 60° C., 157 g of acetyl chloride were added dropwise to a mixture of 250 g of 2-chloro-4-fluorotoluene and 267 g of aluminum chloride. The reaction mixture was stirred at 120° C. for 2 hours and then, while still at 100° C., poured onto 2 l of an ice/water mixture. 180 ml of concentrated hydrochloric acid were subsequently stirred into the resulting mixture. The product was then extracted using three times 200 ml of dichloromethane. The organic phase was then washed with 200 ml of water, dried over sodium sulfate and finally concentrated. Yield: 290 g; oil.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

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